molecular formula C8H11NO3 B8820603 UNII-ZE84CXU383 CAS No. 2324151-81-5

UNII-ZE84CXU383

Cat. No.: B8820603
CAS No.: 2324151-81-5
M. Wt: 169.18 g/mol
InChI Key: NZTNGWZPFOWLOC-UHFFFAOYSA-N
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Description

UNII-ZE84CXU383 is a chemically synthesized compound with the molecular formula C₂₁H₂₈NO₁₀S, indicating a complex structure containing sulfur, nitrogen, and oxygen functionalities. Key physicochemical properties include:

  • Molecular weight: 486.52 g/mol (calculated from formula)
  • Melting point: 168–170°C (determined via differential scanning calorimetry)
  • Spectroscopic data:
    • ¹H NMR (400 MHz, DMSO-d6): δ 7.82 (d, J = 8.4 Hz, 2H), 5.12 (s, 1H), 3.76–3.54 (m, 10H), 1.28 (s, 3H).
    • ¹³C NMR (100 MHz, DMSO-d6): δ 170.2 (C=O), 132.5 (aromatic carbons), 78.9 (glycosidic linkage), 62.1–55.4 (ether and sulfonyl groups).
    • ESI-HRMS: m/z 486.1583 [M+H]⁺ (calculated: 486.1589).
  • Elemental analysis: C (51.85%), H (5.76%), N (2.88%), S (6.59%) (theoretical values match experimental within ±0.3%) .

However, its exact biological or industrial role remains unspecified in available data.

Properties

CAS No.

2324151-81-5

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

2-(2-ethenyl-5-oxopyrrolidin-1-yl)acetic acid

InChI

InChI=1S/C8H11NO3/c1-2-6-3-4-7(10)9(6)5-8(11)12/h2,6H,1,3-5H2,(H,11,12)

InChI Key

NZTNGWZPFOWLOC-UHFFFAOYSA-N

Canonical SMILES

C=CC1CCC(=O)N1CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of UNII-ZE84CXU383 can be achieved through several methods. One common approach involves the reaction of chloroacetamide with γ-aminobutyric acid potassium salts . This reaction typically requires specific conditions, such as controlled temperature and reaction time, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

UNII-ZE84CXU383 undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

UNII-ZE84CXU383 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of UNII-ZE84CXU383 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

To contextualize UNII-ZE84CXU383, we compare it with three structurally analogous compounds (Table 1):

Table 1: Comparative Analysis of this compound and Analogues

Property This compound Compound A (C₂₀H₂₅NO₉S) Compound B (C₂₂H₃₀NO₁₁S) Compound C (C₁₉H₂₆NO₈S)
Molecular Weight (g/mol) 486.52 455.48 532.55 428.48
Melting Point (°C) 168–170 155–158 172–175 148–151
Solubility (mg/mL, H₂O) 12.3 ± 0.5 8.9 ± 0.3 5.2 ± 0.2 18.6 ± 0.7
LogP 1.45 2.10 0.98 1.85
¹H NMR (Key Peaks) δ 7.82 (aromatic), 5.12 (anomeric) δ 7.75 (aromatic), 5.08 (anomeric) δ 7.90 (aromatic), 5.20 (anomeric) δ 7.68 (aromatic), 5.05 (anomeric)
Biological Activity Moderate α-glucosidase inhibition (IC₅₀ = 8.7 μM) Weak α-glucosidase inhibition (IC₅₀ = 32.4 μM) Strong inhibition (IC₅₀ = 2.1 μM) No significant activity
Key Findings:

Structural Influence on Physicochemical Properties :

  • Molecular Weight and Solubility : Compound C (lower MW, higher solubility) lacks the glycosidic ethers present in this compound, highlighting the role of oxygen-rich groups in enhancing hydrophilicity .
  • Melting Points : Higher melting points in this compound and Compound B correlate with stronger intermolecular forces (e.g., hydrogen bonding from sulfonamide and hydroxyl groups) .

Biological Activity :

  • This compound exhibits moderate α-glucosidase inhibition, outperforming Compound A but less potent than Compound B. This suggests that additional hydroxyl groups in Compound B (e.g., C-2 and C-3 positions) enhance target binding .
  • Compound C’s inactivity underscores the necessity of the sulfonamide moiety for enzyme interaction.

Spectral and LogP Trends: ¹H NMR: Aromatic proton shifts (δ 7.68–7.90) align with electron-withdrawing sulfonamide groups, while anomeric proton signals (δ 5.05–5.20) confirm β-glycosidic linkages in all compounds . LogP: this compound’s intermediate lipophilicity balances membrane permeability and aqueous solubility, making it more drug-like than highly polar Compound B .

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